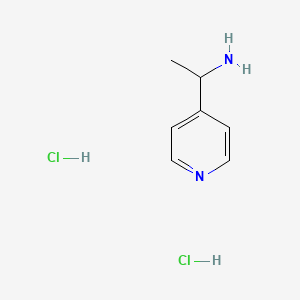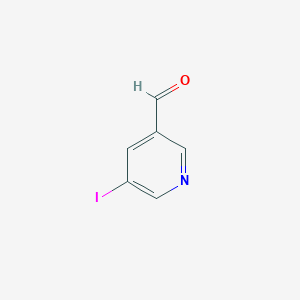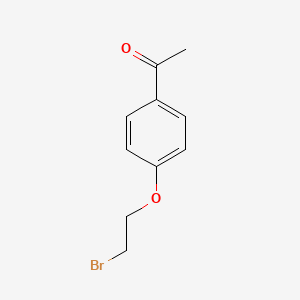
1-(Pyridin-4-yl)ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-4-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in scientific research and industrial applications due to its unique chemical properties and reactivity .
Wirkmechanismus
Target of Action
It is known that this compound is a pharmaceutical intermediate , which suggests it may be used in the synthesis of drugs that target specific proteins or enzymes.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be absorbed in the digestive tract and can cross the blood-brain barrier, which could influence its bioavailability and distribution within the body.
Action Environment
It is known that the compound should be stored under an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures could potentially affect its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)ethanamine dihydrochloride can be synthesized through several methods. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, typically involving controlled temperatures and pressures, as well as the use of catalysts to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chloropyridin-4-yl)ethanamine dihydrochloride
- 1-(2-Methylpyridin-4-yl)ethanamine
- 1-(2-Methoxypyridin-4-yl)ethanamine
Comparison: 1-(Pyridin-4-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacological or chemical properties, making it suitable for distinct applications in research and industry .
Eigenschaften
CAS-Nummer |
174132-32-2 |
|---|---|
Molekularformel |
C7H11ClN2 |
Molekulargewicht |
158.63 g/mol |
IUPAC-Name |
1-pyridin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,8H2,1H3;1H |
InChI-Schlüssel |
FVICGVIPRKWZLA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)N.Cl.Cl |
Kanonische SMILES |
CC(C1=CC=NC=C1)N.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)



![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)
![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)



